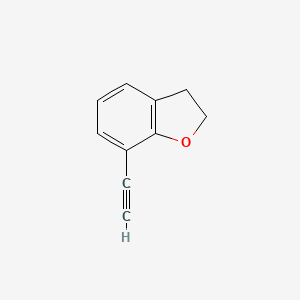

7-Ethynyl-2,3-dihydro-1-benzofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

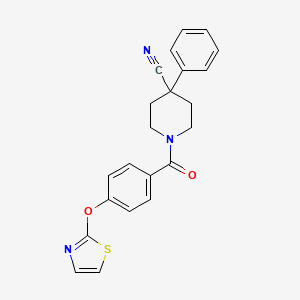

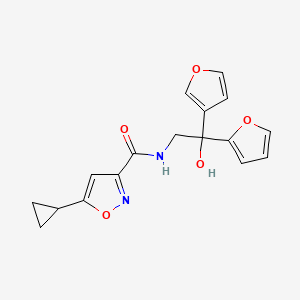

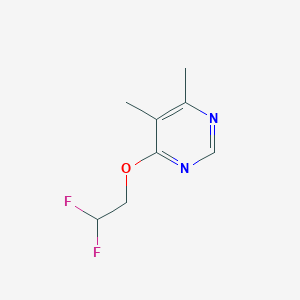

7-Ethynyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C10H8O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Synthesis

A novel palladium-catalyzed tandem cyclization of 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides has been developed, yielding benzofuran-3-α-carbonyl aldehydes as key intermediates. These intermediates can serve as precursors for structurally diverse 2,3-difunctionalized benzofuran derivatives, highlighting the convenience, broad functional-group compatibility, and moderate to good reaction yields of this transformation (Hu et al., 2018).

Fluorescent Organic Nanoparticles

Ethynyl-linked benzofuran-naphthyridine compounds exhibit high-yield fluorescence with solvatochromic properties. One compound, ABAN, has successfully formed fluorescent organic nanoparticles (FONs), with photophysical properties that are remarkably different from those at the molecular level and in bulk material, demonstrating the potential for material science applications (Sun et al., 2006).

Zinc–Gold Cooperative Catalysis

The direct alkynylation of benzofurans using the hypervalent iodine reagent TIPS-EBX based on the cooperative effect between a gold catalyst and a zinc Lewis acid has been achieved. This methodology allows for high selectivity in C2-alkynylation of benzofurans substituted with various groups, showcasing its utility in organic synthesis (Li & Waser, 2013).

Domino Strategy for Synthesis

An efficient, three-component strategy for the synthesis of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones under microwave irradiation has been established, highlighting a regioselective ring-opening of the furan to produce polyfunctionalized cinnoline-4-carboxamides. This process emphasizes eco-friendliness due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Diversity-Oriented Synthesis

Efficient synthetic protocols for preparation of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds have been reported. These protocols involve commercially available salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, producing lead-like compounds with varied physicochemical properties for potential pharmaceutical applications (Qin et al., 2017).

Zukünftige Richtungen

Benzofuran derivatives, including 7-Ethynyl-2,3-dihydro-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on further exploring the biological activities of these compounds, developing efficient synthesis methods, and designing new benzofuran-based drugs .

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran compounds have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Biochemical Pathways

Benzofuran derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzofuran derivatives have been reported to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Ethynyl-2,3-dihydro-1-benzofuran . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.

Eigenschaften

IUPAC Name |

7-ethynyl-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-8-4-3-5-9-6-7-11-10(8)9/h1,3-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVQJEYDMZWKRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1OCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2990538.png)

![4'-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine] hydrochloride](/img/structure/B2990548.png)

![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)

![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B2990556.png)

![2-(3-(3-chlorophenyl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2990557.png)